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Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B3153478

Introduction

(2E)-4-Methoxy-2-butenoic acid (CAS No. 63968-74-1) is a functionalized a,3-unsaturated
carboxylic acid.[1][2][3][4] Its structure combines a reactive carboxylic acid moiety, a
stereodefined trans-alkene, and a methoxy group, making it a valuable intermediate in organic
synthesis. A thorough structural elucidation and confirmation of purity for this compound is
paramount for its application in research and development. This guide provides an in-depth
analysis of the core spectroscopic technigues—H NMR, 3C NMR, IR, and MS—used to
characterize this molecule. The interpretation herein is grounded in fundamental principles of
spectroscopy, offering insights into how each structural feature manifests in the resulting
spectra.

Molecular Structure and Analysis

The fundamental step in any spectroscopic analysis is to understand the molecule's
connectivity and stereochemistry. (2E)-4-Methoxy-2-butenoic acid possesses a five-carbon
backbone with key functional groups that dictate its chemical and spectral properties.

e Molecular Formula: CsHsOs3[1]
» Molecular Weight: 116.12 g/mol [1]

The structure contains several distinct proton and carbon environments, an electron-
withdrawing carboxylic acid group conjugated with a 1t-system, and an ether linkage, all of
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which give rise to a unique and predictable spectroscopic fingerprint.

Caption: Structure of (2E)-4-Methoxy-2-butenoic acid with atom numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. For (2E)-4-Methoxy-2-butenoic acid, the *H NMR spectrum provides
definitive information on the number of distinct protons, their connectivity through spin-spin
coupling, and the trans stereochemistry of the double bond.

Predicted ‘H NMR Data (500 MHz, CDCIs)

Chemical Coupling
Proton . o ) .
Label Shift (5, Multiplicity Constant (J, Integration Assignment
abe
ppm) Hz)
broad singlet
H-a 10.0-12.0 - 1H -COOH
(brs)
Jbc =155
doublet of
H-c 6.95-7.15 ] Hz, Jcd = 4.0 1H =CH-CH:z
triplets (dt)
Hz
Jbc = 15.5
doublet of
H-b 5.95-6.15 . Hz,Jbd=15 1H HOOC-CH=
triplets (dt)
Hz
H-d 4.05-4.20 doublet (d) Jcd=4.0Hz 2H -CH2-O
H-e 3.30-3.45 singlet (s) - 3H -OCHs

Interpretation and Rationale

o Carboxylic Acid Proton (H-a): The acidic proton of the carboxyl group is highly deshielded
due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding effects. It
typically appears as a broad singlet in the 10-12 ppm region.[5] Its chemical shift is
concentration-dependent, and the signal will disappear upon exchange with D20.[5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3153478?utm_src=pdf-body
https://www.benchchem.com/product/b3153478?utm_src=pdf-body
https://www.jove.com/science-education/v/12850/nmr-and-mass-spectroscopy-of-carboxylic-acids
https://www.jove.com/science-education/v/12850/nmr-and-mass-spectroscopy-of-carboxylic-acids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3153478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Vinylic Protons (H-b, H-c): The two protons on the C=C double bond are diastereotopic and
thus have different chemical shifts.

o H-c is at a higher chemical shift (downfield) because it is  to the electron-withdrawing
carbonyl group, a position that experiences significant deshielding through conjugation.[6]

o H-bis a to the carbonyl group and appears more upfield relative to H-c.

o The large coupling constant between them (Jbc = 15.5 Hz) is characteristic of a trans
relationship between vinylic protons, providing unambiguous confirmation of the (E)-
stereochemistry.[7][8]

o Methylene Protons (H-d): These protons are adjacent to both the double bond (allylic
position) and the methoxy group's oxygen atom. The oxygen atom's electronegativity shifts
them downfield to ~4.1 ppm. They are coupled to the vinylic proton H-c, resulting in a
doublet.

o Methoxy Protons (H-e): The three equivalent protons of the methyl group attached to oxygen
appear as a sharp singlet, characteristic of methoxy groups, typically in the 3.3-3.5 ppm
range.[9]

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve 5-10 mg of (2E)-4-Methoxy-2-butenoic acid in approximately
0.6 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.[10][11] Chloroform-d
is a common choice for its ability to dissolve many organic compounds.

« Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of
glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
The final solution must be clear and transparent.[10]

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e Tuning and Shimming: Place the sample in the spectrometer. The instrument will
automatically lock onto the deuterium signal of the solvent.[12] Perform manual or
automated shimming to optimize the magnetic field homogeneity, aiming for sharp,
symmetrical solvent peaks.
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e Acquisition: Acquire a standard one-dimensional *H spectrum.

o

Spectral Width: ~16 ppm

[¢]

Pulse Angle: 30-45°

[¢]

Relaxation Delay: 1-2 seconds

[e]

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the
residual solvent peak (e.g., CHCIs at 7.26 ppm) to its known value.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon NMR provides complementary information to *H NMR, revealing the number of unique
carbon environments and offering insights into their electronic nature (sp2, sp?, sp hybridization)
and functional group identity.

Predicted **C NMR Data (125 MHz, CDClz)

Carbon Label Chemical Shift (6, ppm) Assignment

c1 170 - 173 Carbonyl (-COOH)
C3 143 - 147 Vinylic (3-carbon)
Cc2 118 -122 Vinylic (a-carbon)
C4 68 -72 Methylene (-CH2-O)
C5 58 - 60 Methoxy (-OCH?3)

Interpretation and Rationale

e Carbonyl Carbon (C1): The C=0 carbon of a carboxylic acid is highly deshielded and
appears far downfield. In a,3-unsaturated systems, conjugation with the double bond
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provides some shielding, shifting the peak slightly upfield compared to saturated carboxylic
acids.[5] A typical range is 165-175 ppm.

 Vinylic Carbons (C2, C3): As seen in the proton spectrum, the electronic effects of the
substituents create distinct signals for the two sp? carbons.

o C3 (B-carbon): This carbon is significantly deshielded and appears further downfield due
to the resonance effect of the electron-withdrawing carbonyl group, which pulls electron
density away from the 3-position.[6]

o C2 (a-carbon): This carbon is more shielded relative to C3 and thus appears at a higher
field (lower ppm).

o Methylene Carbon (C4): This sp3 carbon is directly attached to an electronegative oxygen
atom, causing a significant downfield shift into the 68-72 ppm range.

» Methoxy Carbon (C5): The methoxy carbon signal is also shifted downfield due to the
attached oxygen and typically appears around 59 ppm.[13][14]

Experimental Protocol: *C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR. For 13C NMR, a higher
concentration (25-50 mg) is often beneficial due to the low natural abundance of the 3C
isotope.[10][11]

e Instrumentation & Shimming: Use the same shimmed sample in the high-resolution NMR
spectrometer.

e Acquisition: Acquire a proton-decoupled 13C spectrum. This technique irradiates all protons,
causing all carbon signals to appear as singlets and enhancing signal-to-noise via the
Nuclear Overhauser Effect (NOE).

[¢]

Spectral Width: ~220 ppm

o

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Relaxation Delay: 2 seconds.
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o Number of Scans: A greater number of scans (e.g., 256 to 1024) is required to achieve
adequate signal-to-noise.

e Processing: Process the data similarly to the *H spectrum. Calibrate the spectrum using the
solvent signal (e.g., CDCIs triplet centered at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The spectrum of (2E)-4-Methoxy-2-butenoic acid is dominated by characteristic
absorptions from the carboxylic acid and the conjugated C=C double bond.

Predicted IR Data

Absorption Range

Intensity Functional Group Vibration Mode
(cm™)
2500 - 3300 Strong, Very Broad O-H (Carboxylic Acid) Stretching
2950 - 3050 Medium C-H (sp? and sp3) Stretching
C=0 (a,B- .
1690 - 1715 Strong, Sharp Stretching
unsaturated)
1640 - 1660 Medium C=C (Alkene) Stretching
1200 - 1300 Strong C-O Stretching
1100 - 1120 Strong C-O (Ether) Stretching

Interpretation and Rationale

e O-H Stretch: The most prominent feature of a carboxylic acid IR spectrum is the extremely
broad O-H stretching band from 2500-3300 cm~1. This broadness is a direct result of strong
intermolecular hydrogen bonding, which creates a continuum of vibrational states.

o C=0 Stretch: The carbonyl stretch is a strong, sharp peak. For an a,3-unsaturated carboxylic
acid, this peak is shifted to a lower frequency (1690-1715 cm~1) compared to a saturated
acid (~1710 cm~?) due to resonance, which weakens the C=0 double bond character.
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e C=C Stretch: The stretching vibration of the conjugated carbon-carbon double bond appears
in the 1640-1660 cm~1 region. Its intensity is enhanced by the conjugation with the carbonyl

group.

e C-O Stretches: The spectrum will contain strong C-O stretching bands. The band associated
with the carboxylic acid C-O bond is typically found around 1200-1300 cm~1, while the ether
C-O stretch appears around 1100-1120 cm™1.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR

ATR-FTIR is a convenient method that requires minimal sample preparation.[15]

e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16]
Record a background spectrum of the empty, clean crystal. This will be automatically
subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid (2E)-4-Methoxy-2-butenoic acid
directly onto the ATR crystal.

o Pressure Application: Lower the press arm to apply firm, even pressure, ensuring optimal
contact between the sample and the crystal surface.[17]

o Data Acquisition: Record the sample spectrum. A typical measurement consists of 16 to 32
co-added scans at a resolution of 4 cm~1,[18]

» Cleaning: After analysis, retract the press arm, and clean the crystal surface with a soft cloth
or swab dampened with a suitable solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its
fragmentation patterns, valuable structural information. Electron lonization (El) is a "hard"
ionization technique that induces characteristic fragmentation, acting as a molecular fingerprint.
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Predicted Mass Spectrum Data (Electron lonization, 70

m/z Value Proposed Fragment Interpretation
116 [CsHsOs]* Molecular lon (M*")
101 [CaHs03]* Loss of methyl radical (*CH3)
Loss of methoxy radical
85 [CaHs02]*
(*OCHs)
Loss of carboxyl radical
71 [C3H302]* (*COOH) followed by H
rearrangement
Alpha cleavage, loss of CsHs
59 [C2H302]* )
radical
45 [CH2=0-CHs]* Cleavage of C3-C4 bond

Interpretation and Rationale

The molecular ion peak at m/z = 116 confirms the molecular weight of the compound.[1] The

fragmentation pattern is dictated by the weakest bonds and the formation of stable charged or

neutral fragments.

for methyl ethers.

Loss of «CHs (m/z 101): Cleavage of the O-CHs bond is a common fragmentation pathway

e Loss of «OCHs (m/z 85): A prominent peak resulting from the cleavage of the C4-O bond,

representing the loss of the methoxy group.

e Loss of «COOH (m/z 71): Alpha cleavage next to the carbonyl group can lead to the loss of

the carboxyl group.

o Fragment at m/z 45: This characteristic fragment, [CH20CHs]*, arises from cleavage of the

C3-C4 bond and is a strong indicator of the methoxyethyl moiety.
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[CaHs03]*
- *CHs m/z = 101
- /
[riigioji‘:]l_ﬁ - *OCH: > [CaHs02]*
(Molecular lon) % m/z = 85
[CH20CHs]*
m/z = 45
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of
(2E)-4-Methoxy-2-butenoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3153478#spectral-data-of-2e-4-methoxy-2-butenoic-
acid-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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